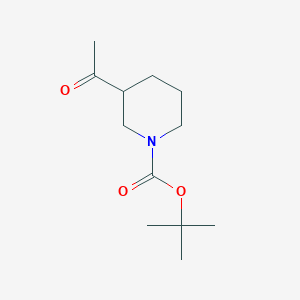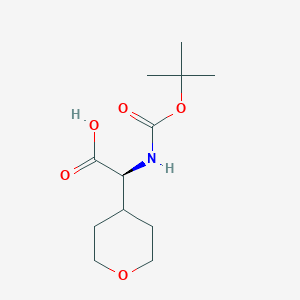
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a brominated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related brominated aromatic compounds and their synthesis, properties, and reactions are extensively studied. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . Another example includes the total synthesis of a naturally occurring brominated compound starting from a brominated methoxyphenyl methanol . These methods suggest that similar palladium-catalyzed coupling reactions could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as single crystal X-ray structure analysis . The optical properties, such as absorption and photoluminescence, are also important characteristics that can be analyzed in relation to the molecular structure . These techniques could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated aromatic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement . The bromination of dimethylphenols can lead to a variety of products depending on the reaction conditions . These reactions are complex and can include pathways such as dealkylation or rearrangement. The reactivity of this compound in similar reactions would be an interesting area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as solubility, vapor pressure, and log K(ow), are crucial for understanding their behavior in different environments . Phase transfer catalyzed polymerization is another aspect that can be used to synthesize polymers with well-defined molecular weights from brominated phenols . These properties and reactions provide a basis for predicting the behavior of this compound in various conditions.
科学的研究の応用
Metabolism and Detection in Biological Systems
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone and its analogs have been subjects of study for their metabolism in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological effects. For example, the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been extensively studied in rats. These studies identified various metabolites through processes like deamination, reduction, oxidation, and acetylation, indicating complex metabolic pathways (Kanamori et al., 2002; Carmo et al., 2004).
Antiprotozoal Activity
Certain derivatives of this compound have demonstrated significant antiprotozoal activity, suggesting potential applications in treating infections caused by protozoan parasites. For instance, propenamine derivatives showed remarkable activity against Trypanosoma cruzi infection in mice, highlighting their potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
Toxicity and Environmental Impact
The toxicity and environmental impact of brominated compounds, including analogs of this compound, have been studied to understand their effects on human health and ecosystems. For example, brominated flame retardants have been identified as developmental neurotoxicants, raising concerns about their widespread use and increasing levels in the environment (Eriksson et al., 2001).
Chemical Synthesis and Medicinal Chemistry
The chemical synthesis of related compounds and their medicinal properties have been explored in various studies. This includes the synthesis of derivatives and their evaluation for anticonvulsant activity, demonstrating the potential of these compounds in developing new medications (Luszczki et al., 2012).
Mutagenic and Immunomodulatory Effects
Research has also delved into the mutagenic and immunomodulatory effects of methylphenol derivatives, which are structurally related to this compound. These studies aim to understand the potential health risks associated with exposure to these chemicals, contributing to safety regulations and risk assessments (Yamano et al., 2007).
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLCVDGDPGJCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644732 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-33-8 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
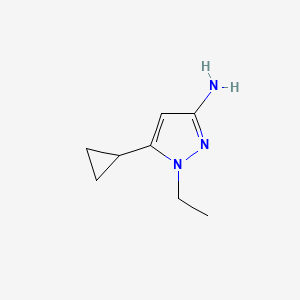
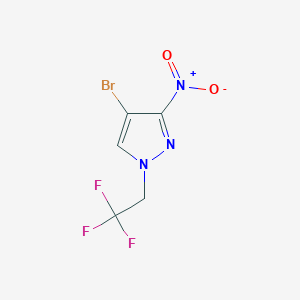
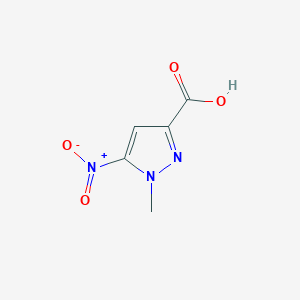
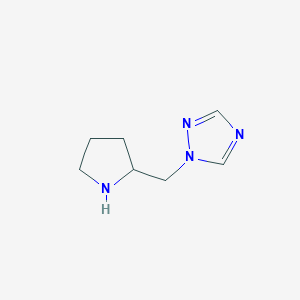
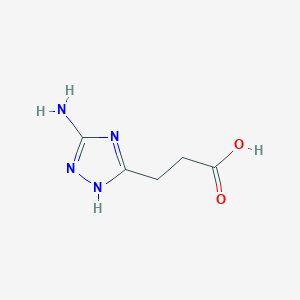
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
